molecular formula C16H19N3O2 B2781520 Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate CAS No. 2034246-02-9

Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate

Cat. No.: B2781520
CAS No.: 2034246-02-9
M. Wt: 285.347
InChI Key: GCEXWPKFRDLHDM-UHFFFAOYSA-N
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Description

Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Biological Activity

Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by a benzyl group linked to a tetrahydropyrazolo-pyridine structure. This unique configuration allows it to interact with various biological targets, making it a candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrahydropyrazolo[1,5-a]pyridine moiety is known for its ability to inhibit certain kinases and enzymes involved in cancer progression and inflammatory responses. For instance, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase pathways .

Biological Activities

  • Antitumor Activity :
    • Research indicates that pyrazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study involving pyrazoles demonstrated enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways has been documented. Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines in various models of inflammation .
  • Antimicrobial Activity :
    • Certain pyrazole compounds exhibit antimicrobial properties against a range of pathogens. The structure of this compound may contribute to its effectiveness against bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzyl and tetrahydropyrazolo groups can significantly influence the biological activity of the compound. For example:

Modification Effect on Activity
Substitution on benzyl groupAlters binding affinity to target enzymes
Variation in tetrahydropyrazoloAffects potency against cancer cell lines
Presence of additional functional groupsEnhances solubility and bioavailability

Case Studies

  • Cytotoxicity Study :
    • A study tested several pyrazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that compounds with halogen substituents exhibited higher cytotoxicity compared to those without such modifications .
  • Combination Therapy :
    • Research exploring the synergistic effects of this compound with established chemotherapeutics revealed promising results in enhancing treatment efficacy while minimizing side effects in resistant cancer cell lines .

Properties

IUPAC Name

benzyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(21-12-13-6-2-1-3-7-13)17-10-14-11-18-19-9-5-4-8-15(14)19/h1-3,6-7,11H,4-5,8-10,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEXWPKFRDLHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)OCC3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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